Pirlindole lactate

Description

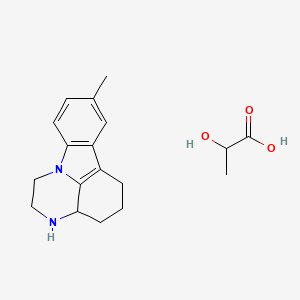

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

292039-20-4 |

|---|---|

Molecular Formula |

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |

InChI |

InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

PXRNCRKTECAYRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pirlindole Lactate: A Deep Dive into its Mechanism of Action on Monoamine Oxidase A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole, a tetracyclic antidepressant, exerts its therapeutic effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2] This document provides a comprehensive technical overview of the core mechanism of action of pirlindole lactate on MAO-A, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biochemical pathways and workflows. Pirlindole's distinct characteristic as a reversible inhibitor of MAO-A (RIMA) distinguishes it from older, irreversible MAOIs, offering a more favorable safety profile, particularly concerning dietary tyramine interactions.[1][3] Its action leads to an increase in the synaptic availability of key monoamine neurotransmitters, including serotonin and norepinephrine, which are central to its antidepressant properties.[1][2]

Quantitative Analysis of Pirlindole's Interaction with MAO-A

The inhibitory potency of pirlindole and its derivatives on MAO-A has been quantified in several studies. The following table summarizes the key in vitro and ex vivo data, providing a comparative perspective on its efficacy.

| Compound | Parameter | Value | Species/Tissue | Reference |

| (+/-)-Pirlindole (racemic) | IC50 | 0.24 µM | Rat Brain | [4] |

| S-(+)-Pirlindole | IC50 | 0.18 µM | Rat Brain | [4] |

| R-(-)-Pirlindole | IC50 | 0.43 µM | Rat Brain | [4] |

| (+/-)-Pirlindole (racemic) | ID50 | 24.4 mg/kg i.p. | Rat Brain (ex vivo) | [4] |

| S-(+)-Pirlindole | ID50 | 18.7 mg/kg i.p. | Rat Brain (ex vivo) | [4] |

| R-(-)-Pirlindole | ID50 | 37.8 mg/kg i.p. | Rat Brain (ex vivo) | [4] |

| Pirlindole | IC50 | 0.3 - 0.005 µM | Rat Brain & Human Placenta | [5][6] |

| Dehydro-pirlindole | IC50 | 0.3 - 0.005 µM | Rat Brain & Human Placenta | [5][6] |

Signaling Pathway of Pirlindole's Action

Pirlindole's primary mechanism involves the modulation of monoaminergic neurotransmission. By reversibly inhibiting MAO-A, pirlindole prevents the degradation of serotonin and norepinephrine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors.

Experimental Protocols

The determination of pirlindole's inhibitory effect on MAO-A activity is typically conducted through in vitro and ex vivo enzyme assays. Below are detailed methodologies representative of those used in the cited literature.

In Vitro MAO-A Inhibition Assay

This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of pirlindole on MAO-A activity in a laboratory setting.

1. Enzyme and Substrate Preparation:

-

Enzyme Source: Homogenates of rat brain or human placenta, or commercially available recombinant human MAO-A.

-

Substrate: Kynuramine or serotonin are commonly used substrates for MAO-A. A stock solution is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

2. Assay Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

The enzyme preparation is pre-incubated with the different concentrations of pirlindole for a specified time (e.g., 15-30 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the MAO-A substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

-

The reaction is terminated, often by the addition of a strong base (e.g., NaOH) or acid (e.g., perchloric acid).

3. Detection and Data Analysis:

-

The product of the enzymatic reaction is quantified. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically. For serotonin, radiolabeled substrates can be used, and the radioactive product is measured after separation.

-

The percentage of inhibition for each pirlindole concentration is calculated relative to a control sample without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the pirlindole concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo MAO-A Inhibition Assay

This protocol is designed to measure the inhibitory potency (ID50) of pirlindole on MAO-A activity in a living organism.

1. Animal Dosing:

-

Groups of laboratory animals (e.g., rats or mice) are administered various doses of this compound, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

A control group receives the vehicle solution.

2. Tissue Collection and Preparation:

-

At a specified time point after drug administration, the animals are euthanized.

-

The brain is rapidly excised and homogenized in a suitable buffer.

3. MAO-A Activity Measurement:

-

The MAO-A activity in the brain homogenates is measured using a similar in vitro assay procedure as described above, with a specific substrate for MAO-A.

4. Data Analysis:

-

The MAO-A activity in the brains of the pirlindole-treated animals is compared to the activity in the control group.

-

The percentage of inhibition for each dose is calculated.

-

The ID50 value, the dose required to inhibit MAO-A activity by 50%, is determined by plotting the percentage of inhibition against the drug dose.

Conclusion

This compound's mechanism of action as a selective and reversible inhibitor of monoamine oxidase A is well-supported by a body of scientific evidence. Its ability to increase the synaptic concentrations of key monoamine neurotransmitters underpins its efficacy as an antidepressant. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working in the field of neuropharmacology. The reversibility of its action represents a significant advantage over older, irreversible MAOIs, contributing to a more favorable safety and tolerability profile. Further research into the structural basis of its interaction with the MAO-A enzyme could pave the way for the design of next-generation antidepressants with enhanced selectivity and efficacy.

References

- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 2. What is Pirlindole used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlindole Lactate: An In-depth Technical Analysis of its Influence on Norepinephrine and Serotonin Reuptake

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: This technical guide provides a detailed examination of the pharmacological effects of pirlindole lactate, with a specific focus on its interactions with the norepinephrine transporter (NET) and the serotonin transporter (SERT). Pirlindole is primarily classified as a selective and reversible inhibitor of monoamine oxidase A (MAO-A)[1][2][3][4][5]. While its secondary activity is reported as the inhibition of norepinephrine and serotonin reuptake, extensive literature review reveals a notable lack of specific quantitative data (Ki or IC50 values) for pirlindole's direct binding affinity and inhibitory potency at these transporters. One study indicated that pirlindole inhibits the uptake of serotonin (5-hydroxytryptamine or 5-HT) in the rat cerebral cortex, while not affecting the uptake of norepinephrine[6]. This suggests a differential and potentially weak interaction with these transporters. This document summarizes the available data, outlines the standard experimental protocols for assessing transporter inhibition, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Pirlindole's Bioactivity

Primary Target: Monoamine Oxidase A (MAO-A) Inhibition

Pirlindole's principal mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine[1][3][4]. This inhibition leads to an increase in the synaptic availability of these neurotransmitters. The inhibitory potency of pirlindole on MAO-A has been quantified in vitro, as detailed in the table below.

| Compound | Target | IC50 (µM) | Source Organism |

| (+/-)-Pirlindole (racemic) | MAO-A | 0.24 | Rat Brain |

| R-(-)-Pirlindole | MAO-A | 0.43 | Rat Brain |

| S-(+)-Pirlindole | MAO-A | 0.18 | Rat Brain |

Table 1: In vitro inhibitory potency of pirlindole and its enantiomers against MAO-A.

Secondary Target: Norepinephrine and Serotonin Reuptake Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Source Organism/Cell Line |

| This compound | NET | Data Not Available | Data Not Available | |

| This compound | SERT | Data Not Available | Data Not Available |

Table 2: Status of available data on this compound's affinity and inhibitory potency for norepinephrine and serotonin transporters.

Experimental Protocols

The following sections describe the general methodologies employed to determine the binding affinity and functional inhibition of substances at the norepinephrine and serotonin transporters. It is important to note that specific protocols for pirlindole using these methods are not detailed in the available literature.

Radioligand Binding Assays for Transporter Affinity (Ki)

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind with high affinity to the target.

Objective: To determine the equilibrium dissociation constant (Ki) of pirlindole for NET and SERT.

Materials:

-

Cell membranes prepared from cells recombinantly expressing human NET or SERT (e.g., HEK-293 cells).

-

Radioligand for NET: [3H]Nisoxetine or [3H]Desipramine.

-

Radioligand for SERT: [3H]Citalopram or [3H]Paroxetine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known NET or SERT inhibitor (e.g., desipramine for NET, fluoxetine for SERT).

-

Assay buffer (e.g., Tris-HCl with NaCl and KCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (pirlindole).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Reuptake Inhibition Assays (IC50)

Synaptosome uptake assays measure the functional inhibition of neurotransmitter reuptake into presynaptic terminals. Synaptosomes are isolated, sealed nerve terminals that contain the necessary transporters and machinery for neurotransmitter uptake.

Objective: To determine the concentration of pirlindole that inhibits 50% of the reuptake of norepinephrine or serotonin into synaptosomes (IC50).

Materials:

-

Synaptosomes isolated from specific brain regions (e.g., rat cerebral cortex or hippocampus).

-

Radiolabeled neurotransmitter: [3H]Norepinephrine or [3H]Serotonin.

-

Test compound: this compound.

-

Non-specific uptake control: Incubation at 4°C or use of a potent uptake inhibitor.

-

Krebs-Ringer buffer.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (pirlindole) in Krebs-Ringer buffer.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short period at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Lysis and Quantification: The synaptosomes are lysed, and the amount of radioactivity taken up is measured by a scintillation counter.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the specific uptake (total uptake minus non-specific uptake) is determined as the IC50 value.

Signaling Pathways

Norepinephrine Reuptake Signaling Pathway

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal and allows for its repackaging into synaptic vesicles.

Serotonin Reuptake Signaling Pathway

The serotonin transporter (SERT) mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action is crucial for regulating the duration and intensity of serotonergic signaling.

Conclusion

This compound's established mechanism of action is as a selective and reversible inhibitor of monoamine oxidase A. While a secondary activity involving the inhibition of norepinephrine and serotonin reuptake is cited in the literature, there is a conspicuous absence of quantitative data (Ki and IC50 values) to substantiate the potency of this effect. Preclinical evidence suggests a potential for weak and selective inhibition of the serotonin transporter, with negligible effects on the norepinephrine transporter[6]. For drug development professionals and researchers, it is crucial to recognize that pirlindole's primary pharmacological effects are attributable to its MAO-A inhibition. Further research employing standardized radioligand binding and synaptosome uptake assays is necessary to definitively quantify the interaction of pirlindole with NET and SERT and to fully elucidate its complete pharmacodynamic profile.

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Pirlindole used for? [synapse.patsnap.com]

- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 5. Pirlindole - Wikipedia [en.wikipedia.org]

- 6. Central action of the antidepressant drug pirlindole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Pirlindole Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pirlindole lactate, a tetracyclic antidepressant. The information is curated for professionals in the fields of chemical research, drug development, and pharmaceutical sciences, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow.

Introduction to Pirlindole

Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA) and a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is structurally a tetracyclic compound, chemically designated as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[1] While often used as the hydrochloride salt, the lactate salt offers alternative physicochemical properties that can be advantageous for specific formulations. This guide will focus on the synthesis of the pirlindole free base and its subsequent conversion to the lactate salt, along with purification and analytical characterization.

Chemical Synthesis of Pirlindole Free Base

The synthesis of the pirlindole free base is a multi-step process that involves the construction of the tetracyclic core. The most common route, based on the Fischer indole synthesis, is outlined below.

Synthesis Workflow

The overall synthetic workflow for Pirlindole free base can be visualized as follows:

Experimental Protocol for Pirlindole Free Base Synthesis

The following protocol is a generalized procedure based on established synthetic routes.[1] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Synthesis of 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one

-

To a stirred solution of p-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add 1,2-cyclohexanedione.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.

Step 2: Formation of the Imine Intermediate

-

Dissolve 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one and ethanolamine in a high-boiling point solvent such as toluene.

-

Set up a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine intermediate.

Step 3: Cyclization to Dehydropirlindole

-

Carefully add phosphorus oxychloride to the crude imine intermediate at a controlled temperature (e.g., 0 °C).

-

After the initial reaction, slowly heat the mixture to promote intramolecular cyclization.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Dehydropirlindole.

Step 4: Reduction to Pirlindole

-

Dissolve the crude Dehydropirlindole in a suitable alcoholic solvent, such as methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude Pirlindole free base.

Purification of Pirlindole Free Base

Purification of the crude Pirlindole free base is crucial to ensure high purity before forming the lactate salt. Recrystallization is a commonly employed method.

Recrystallization Protocol

-

Select a suitable solvent or solvent system. A common choice for compounds with amine functionalities is a mixture of a polar solvent (e.g., ethanol, methanol, or acetone) and a non-polar co-solvent (e.g., hexane or heptane).

-

Dissolve the crude Pirlindole in a minimum amount of the hot primary solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add the co-solvent to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals under vacuum to a constant weight.

Synthesis of this compound

The formation of the lactate salt is achieved by reacting the purified Pirlindole free base with lactic acid. A patent mentioning the preparation of various salts of pirlindole, including the lactate salt, suggests this general approach.

Salt Formation Workflow

Experimental Protocol for this compound Synthesis

-

Dissolve the purified Pirlindole free base in a suitable alcohol, such as ethanol or isopropanol, with gentle heating.

-

In a separate flask, prepare a solution of one molar equivalent of lactic acid in the same solvent.

-

Slowly add the lactic acid solution to the Pirlindole solution with continuous stirring.

-

Stir the mixture at room temperature for a specified period to allow for complete salt formation. Precipitation of the lactate salt may occur during this time.

-

If precipitation is not spontaneous, the solution can be cooled or a co-solvent can be added to induce crystallization.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with a small amount of cold solvent.

-

Dry the product under vacuum.

Purification of this compound

The crude this compound can be further purified by recrystallization to remove any unreacted starting materials or by-products.

Recrystallization Protocol

-

Select an appropriate solvent for recrystallization. Alcohols such as ethanol or isopropanol, or mixtures with water, are often suitable for lactate salts.

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to form pure crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data that should be recorded during the synthesis and purification of this compound.

Table 1: Synthesis and Purification of Pirlindole Free Base

| Parameter | Value | Units |

| Starting Materials | ||

| p-Tolylhydrazine HCl | g | |

| 1,2-Cyclohexanedione | g | |

| Intermediate Yields | ||

| 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | g (%) | |

| Dehydropirlindole | g (%) | |

| Final Product | ||

| Crude Pirlindole Yield | g (%) | |

| Purified Pirlindole Yield | g (%) | |

| Melting Point | °C | |

| Purity (by HPLC) | % |

Table 2: Synthesis and Purification of this compound

| Parameter | Value | Units |

| Starting Materials | ||

| Pirlindole Free Base | g | |

| Lactic Acid | g (mL) | |

| Final Product | ||

| Crude this compound Yield | g (%) | |

| Purified this compound Yield | g (%) | |

| Melting Point | °C | |

| Purity (by HPLC) | % | |

| Chiral Purity (if applicable) | % ee |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Typical Parameters |

| HPLC | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium formate)Flow Rate: 1.0 mL/minDetection: UV at a specific wavelength (e.g., 220 nm) |

| ¹H and ¹³C NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃Frequency: 400 MHz or higher |

| Mass Spectrometry | Molecular weight confirmation | Ionization Mode: Electrospray Ionization (ESI) |

| FT-IR | Functional group identification | KBr pellet or thin film |

| Melting Point | Purity indication | Capillary melting point apparatus |

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific requirements and available resources, while adhering to all relevant safety guidelines.

References

An In-Depth Technical Guide to the Structural Analysis of Pirlindole Lactate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole, a tetracyclic antidepressant, is a reversible inhibitor of monoamine oxidase A (RIMA), which sets it apart from traditional irreversible MAOIs.[1][2] Its therapeutic effects are primarily attributed to its ability to increase the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and to a lesser extent, dopamine, by inhibiting their breakdown.[1] This guide provides a comprehensive overview of the structural analysis of pirlindole lactate and its derivatives, focusing on the core physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.

Core Structure and Physicochemical Properties

Pirlindole is chemically known as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[2] The lactate salt is a common pharmaceutical formulation. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂ (Pirlindole base) | [3] |

| C₁₅H₁₈N₂・C₃H₆O₃ (this compound) | [4] | |

| Molecular Weight | 226.32 g/mol (Pirlindole base) | [3] |

| 316.4 g/mol (this compound) | [4] | |

| IUPAC Name | 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole | [2] |

| SMILES | CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 (Pirlindole base) | [2] |

| CC(C(=O)O)O.Cc1ccc2c(c1)c3CCCC4c3n2CCN4 (this compound) | [4] | |

| InChI Key | IWVRVEIKCBFZNF-UHFFFAOYSA-N (Pirlindole base) | [3] |

| PXRNCRKTECAYRB-UHFFFAOYSA-N (this compound) | [4] | |

| Stereochemistry | Racemic | [4] |

Structural Analysis Techniques and Experimental Protocols

The definitive structural elucidation of this compound and its derivatives relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Crystallography

X-ray crystallography provides the most precise three-dimensional structure of a molecule in its crystalline state, offering detailed information on bond lengths, bond angles, and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents should be screened, such as ethanol, methanol, or acetonitrile, or mixtures thereof. The process may take several days to weeks.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and diffraction patterns are collected at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Note: As of this writing, a specific Crystallographic Information File (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR: A standard single-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

13C NMR: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans is typically required.

-

2D NMR: For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates from the droplets, gas-phase ions ([M+H]⁺ for pirlindole) are formed and directed into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a "fingerprint" of the molecule.

Expected Fragmentation Pattern: The fragmentation of N-heterocyclic compounds in ESI-MS/MS often involves the cleavage of bonds adjacent to the nitrogen atoms and ring-opening reactions. For pirlindole, characteristic losses would be expected from the pyrazino ring system.[1]

Pirlindole Derivatives

The synthesis and structural analysis of pirlindole derivatives are of interest for structure-activity relationship (SAR) studies. Modifications can be made to the tetracyclic core or the methyl group on the aromatic ring. The same analytical techniques described above would be employed to characterize these new chemical entities.

Mechanism of Action and Signaling Pathway

Pirlindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting this enzyme, pirlindole increases the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.

Signaling Pathway of MAO-A Inhibition by Pirlindole

The following diagram illustrates the biochemical pathway affected by pirlindole.

Caption: Pirlindole's inhibition of MAO-A increases neurotransmitter levels.

Experimental Workflow for Structural Elucidation

The logical flow for the complete structural characterization of a pirlindole derivative is outlined below.

Caption: Workflow for the synthesis and structural analysis of a new compound.

Conclusion

The structural analysis of this compound and its derivatives is fundamental to understanding its pharmacological properties and for the development of new, more effective therapeutic agents. This guide has provided an overview of the key structural features, detailed experimental protocols for its characterization using X-ray crystallography, NMR spectroscopy, and mass spectrometry, and a visualization of its mechanism of action. While specific quantitative data for this compound remains to be fully published in the public domain, the methodologies outlined here provide a robust framework for researchers to conduct their own comprehensive structural evaluations.

References

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. GSRS [precision.fda.gov]

- 5. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 9. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pirlindole's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Pirlindole, a tetracyclic antidepressant. The primary focus is on its well-characterized interaction with monoamine oxidase A (MAO-A), which is central to its therapeutic effect. While this document refers to Pirlindole lactate, the active pharmacological moiety is Pirlindole. The lactate salt is primarily utilized for formulation purposes.

Core Mechanism of Action: Selective and Reversible MAO-A Inhibition

Pirlindole's principal mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination and subsequent degradation of major monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[1][4]

By inhibiting MAO-A, Pirlindole effectively increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[1][4] A critical feature of Pirlindole is the reversibility of its binding to MAO-A.[1][4] This contrasts with older, irreversible MAO inhibitors, offering a more favorable safety profile, particularly concerning the reduced risk of hypertensive crises associated with tyramine-rich foods (the "cheese effect").[1][5] In addition to its primary role as a MAO-A inhibitor, Pirlindole also demonstrates a secondary activity of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin).[3][5]

Quantitative Analysis of Enzymatic Inhibition

The inhibitory potency of Pirlindole and its stereoisomers against MAO-A has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). Pirlindole exhibits marked selectivity for MAO-A, with only slight inhibition of the MAO-B isoform.

Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A) by Pirlindole and its Enantiomers

| Compound | Target Enzyme | IC50 (µM) | Source |

| (+/-)-Pirlindole (racemic) | MAO-A | 0.24 | Rat Brain |

| S-(+)-Pirlindole | MAO-A | 0.18 | Rat Brain |

| R-(-)-Pirlindole | MAO-A | 0.43 | Rat Brain |

| Pirlindole | MAO-A | 0.005 - 0.3 | Rat Brain & Human Placenta |

Data compiled from published preclinical studies.

Representative Experimental Protocol: In Vitro MAO-A Inhibition Assay

The following is a representative protocol for determining the IC50 value of a test compound like Pirlindole against MAO-A. This protocol is based on established fluorometric methods, such as the kynuramine assay, which are widely used for screening MAO inhibitors.

3.1 Materials and Reagents

-

Enzyme Source: Recombinant human MAO-A (e.g., from insect or mammalian cell expression systems).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Substrate: Kynuramine dihydrobromide.

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Stopping Reagent: 2N NaOH.

-

Instrumentation: 96-well microplate spectrofluorometer.

-

Positive Control: Clorgyline (a known selective MAO-A inhibitor).

3.2 Assay Procedure

-

Preparation of Reagents: Prepare serial dilutions of this compound from the stock solution in the assay buffer. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid solvent-induced enzyme inhibition.

-

Enzyme Pre-incubation: In a 96-well plate, add 50 µL of the MAO-A enzyme solution (e.g., 5 µg/mL) to each well.

-

Inhibitor Addition: Add 50 µL of the various this compound dilutions (or positive control/buffer for control wells) to the wells containing the enzyme.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution (e.g., 80 µM final concentration).

-

Reaction Time: Allow the reaction to proceed at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH to each well.

-

Fluorescence Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[2]

-

Data Analysis: Calculate the percentage of inhibition for each Pirlindole concentration relative to the control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the Pirlindole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Pirlindole and a typical experimental workflow for its characterization.

Caption: Pirlindole's mechanism of action.

Caption: In vitro MAO-A inhibition assay workflow.

References

- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 2. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Pirlindole used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Preclinical Pharmacological Profile of Pirlindole Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant, primarily functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a secondary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake.[1][2][3] Preclinical studies in various animal models have demonstrated its antidepressant and anxiolytic-like properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of pirlindole lactate, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows to support further research and development.

Mechanism of Action

Pirlindole's primary mechanism of action is the selective and reversible inhibition of MAO-A, the enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4] By inhibiting MAO-A, pirlindole increases the synaptic availability of these monoamines, which is believed to be the primary driver of its antidepressant effects.[1][3] Its reversible nature offers a potential safety advantage over irreversible MAO inhibitors, reducing the risk of hypertensive crises associated with tyramine-rich foods (the "cheese effect").[2][4]

Secondarily, pirlindole acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), further potentiating monoaminergic neurotransmission.[1][2][3] It has been shown to have minimal interaction with dopaminergic and cholinergic systems.[2][4]

dot

Caption: this compound's dual mechanism of action.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinity of pirlindole to its primary targets is crucial for understanding its potency and selectivity.

| Target | Parameter | Value | Species | Reference |

| MAO-A | IC50 | 0.24 µM | Rat Brain | [4] |

| ID50 | 24.4 mg/kg (i.p.) | Rat Brain | [4] | |

| MAO-B | Inhibition | Slightly Inhibited | Rat Brain | [4] |

| GABA-A Receptor | Activity | Inactive as an antagonist | Rat | [4] |

Pharmacokinetics

The pharmacokinetic profile of pirlindole has been investigated in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Rat | Dog | Reference |

| Bioavailability (Absolute) | 20-30% | 20-30% | [2] |

| Tmax (Oral) | 2.5 - 6 h | 0.8 - 2 h | [2] |

| Elimination Phases | 7.5 h and 34-70 h | 1.3 h, 10.8 h, and 185 h | [2] |

| Metabolism | Extensive | Extensive | [2] |

| Primary Elimination Route | Unconjugated products | Conjugated products | [2] |

Preclinical Efficacy Models

Pirlindole has demonstrated antidepressant and anxiolytic-like effects in various preclinical behavioral models.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant efficacy.

Experimental Protocol:

-

Animals: Male Swiss mice.[5]

-

Apparatus: Cylindrical container (12 cm diameter, 30 cm height) filled with 20 cm of water at 25 ± 1°C.[5]

-

Procedure: Mice are individually forced to swim for a total of 6 minutes. The duration of immobility is recorded during the final 4 minutes of the test.[5]

-

Drug Administration: Pirlindole is administered intraperitoneally (i.p.) at various doses prior to the test.

Results: Pirlindole has been shown to have an antidepressant profile in the forced swimming test.[4]

Reserpine-Induced Hypothermia and Ptosis

Reserpine administration depletes monoamines, leading to hypothermia and ptosis (eyelid drooping), which can be reversed by antidepressants.

Experimental Protocol:

-

Animals: Wistar rats.

-

Procedure: Animals are pre-treated with pirlindole at varying doses. Reserpine is then administered to induce hypothermia and ptosis. Rectal temperature and the degree of ptosis are measured at specified time points.

Results: Pirlindole demonstrated an antidepressant profile in the reserpine-induced hypothermia and ptosis model.[4]

dot

Caption: Workflow for the Forced Swim Test.

Safety and Toxicology

Preclinical safety studies have indicated a favorable toxicological profile for pirlindole.

| Study Type | Findings | Species | Reference |

| Acute and Chronic Toxicology | No potentially dangerous effects at usual doses. | Not specified | [2] |

| Mutagenicity | No measurable mutagenic properties. | Not specified | [2] |

| Clastogenicity | No measurable clastogenic properties. | Not specified | [2] |

| Carcinogenicity | No measurable carcinogenic properties. | Not specified | [2] |

| Cardiovascular Safety | Did not potentiate noradrenaline-induced blood pressure increase. No negative inotropic effects. No induced changes in heart electrophysiology. | Anesthetized Dogs | [2] |

Neuroprotective and Other Effects

Beyond its primary antidepressant action, preclinical research suggests pirlindole may possess neuroprotective properties. Studies have indicated that pirlindole can mitigate oxidative stress and protect against neurotoxic damage.[4] It may also modulate the balance of pro- and anti-inflammatory cytokines.[1]

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potential as an effective antidepressant with a favorable safety profile. Its dual mechanism of action, involving reversible MAO-A inhibition and serotonin-norepinephrine reuptake inhibition, provides a strong rationale for its therapeutic effects. The data summarized in this guide, including its binding affinities, pharmacokinetic parameters, and efficacy in established animal models, underscore its potential. Further research to elucidate the specific contributions of its dual actions and to explore its neuroprotective properties is warranted. This comprehensive preclinical data package provides a solid foundation for the continued development and clinical investigation of this compound for the treatment of depressive disorders.

References

- 1. What is Pirlindole used for? [synapse.patsnap.com]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

Neuroprotective Properties of Pirlindole Lactate in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated significant neuroprotective properties in preclinical studies. Evidence from in vitro neuronal culture models indicates that Pirlindole can protect neurons from oxidative stress-induced cell death through mechanisms independent of its MAO-A inhibitory activity. This technical guide provides an in-depth overview of the neuroprotective effects of Pirlindole lactate, summarizing key quantitative data, detailing experimental methodologies, and proposing the underlying signaling pathways. The findings suggest that Pirlindole's antioxidant and mitochondrial-stabilizing effects make it a compound of interest for further investigation in the context of neurodegenerative diseases.

Introduction

Pirlindole is a tetracyclic antidepressant that functions primarily as a reversible inhibitor of monoamine oxidase A (RIMA), which increases the synaptic availability of serotonin and norepinephrine.[1] Beyond its established antidepressant effects, emerging research has highlighted its neuroprotective potential.[1][2] Studies indicate that Pirlindole can mitigate neuronal damage induced by oxidative stress, a key pathological factor in many neurodegenerative disorders.[3] This protection appears to stem from direct antioxidant properties and the preservation of mitochondrial function, rather than its canonical role as a MAO-A inhibitor.[3] This guide synthesizes the available data on the neuroprotective effects of this compound in primary neuronal cultures, offering a resource for researchers exploring its therapeutic applications.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Pirlindole have been quantified in primary neuronal cultures subjected to oxidative stress. The following tables summarize the key findings from studies using iron-induced toxicity models in rat hippocampal and cortical neurons.[3]

Table 1: Neuroprotective Efficacy of Pirlindole against Iron-Induced Toxicity

| Cell Type | Parameter | EC₅₀ (µM) |

|---|---|---|

| Hippocampal Neurons | Cell Survival (LDH Assay) | 6 |

| Cortical Neurons | Cell Survival (LDH Assay) | 5 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of Pirlindole required to achieve 50% of the maximum protective effect against iron-induced cell death.[3]

Table 2: Effect of Pirlindole on Markers of Oxidative Stress and Mitochondrial Function

| Cell Type | Assay | Effect of Pirlindole (at effective concentrations) |

|---|---|---|

| Hippocampal & Cortical Neurons | Intracellular Peroxide Production (DCF-Fluorescence) | Significant Decrease |

| Hippocampal & Cortical Neurons | Lipoperoxidation (TBARS Assay) | Significant Decrease |

| Hippocampal Neurons | Mitochondrial Function (MTT Assay) | 68% Improvement |

| Cortical Neurons | Mitochondrial Function (MTT Assay) | 66% Improvement |

Data derived from studies on iron-exposed neuronal cultures.[3]

Table 3: Comparative MAO-A Inhibition

| Compound | IC₅₀ (µM) for MAO-A Inhibition |

|---|---|

| Pirlindole (PIR) | 2 |

| Dehydropirlindole (DHP) | 2 |

| Brofaromine (BRO) | 0.2 |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration required to inhibit 50% of MAO-A enzyme activity. The neuroprotective effects were observed at concentrations (5-6 µM) where MAO-A inhibition is also significant.[3]

Proposed Mechanism of Neuroprotection

The neuroprotective action of Pirlindole in neuronal cultures is primarily attributed to its ability to counteract oxidative stress, a mechanism distinct from its MAO-A inhibition.[3] The core proposed actions are direct free radical scavenging and preservation of mitochondrial integrity.

When neurons are exposed to insults like excess iron, it catalyzes the formation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and mitochondrial dysfunction. This culminates in apoptotic cell death. Pirlindole intervenes by directly neutralizing these ROS, thereby reducing intracellular peroxide levels and lipid peroxidation.[3] This antioxidant action alleviates the load on mitochondria, improving their function and preventing the downstream activation of apoptotic pathways.

While direct evidence linking Pirlindole to specific anti-apoptotic signaling cascades in neurons is not yet established, a hypothesized pathway based on its observed effects is presented below. It is plausible that by reducing the primary oxidative insult, Pirlindole prevents the mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis. This would inhibit the release of cytochrome c and the subsequent activation of the caspase cascade.

References

- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 2. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Advancing Neuroinflammation Research: A Technical Overview of Pirlindole and Lactate's Anti-inflammatory Potential in Microglia

Introduction

This technical guide addresses the anti-inflammatory effects of Pirlindole and lactate on microglia, a topic of significant interest to researchers and drug development professionals in the field of neuroinflammation. While the query specifically mentioned "Pirlindole lactate," a comprehensive review of current scientific literature reveals a notable absence of studies on this specific salt form of Pirlindole in the context of microglial activity. However, substantial research exists on the independent effects of both Pirlindole and lactate. This document, therefore, provides a detailed overview of the current understanding of Pirlindole's neuroprotective and anti-inflammatory properties, followed by a more in-depth analysis of the well-documented anti-inflammatory role of lactate in microglia. This guide aims to equip researchers with the foundational knowledge, experimental methodologies, and an understanding of the signaling pathways pertinent to these compounds.

Section 1: Pirlindole - An Antidepressant with Neuroprotective and Anti-inflammatory Properties

Pirlindole, a tetracyclic compound, is primarily known as a reversible inhibitor of monoamine oxidase A (RIMA) and is used as an antidepressant.[1][2] Beyond its effects on neurotransmitter levels, research suggests that Pirlindole possesses neuroprotective and anti-inflammatory capabilities.[3][4]

1.1 Mechanism of Action and Known Effects

Pirlindole's main mechanism of action is the selective and reversible inhibition of monoamine oxidase A, which increases the levels of serotonin and norepinephrine in the brain.[1] Additionally, it has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine.[1]

Emerging evidence points to broader neuropharmacological effects:

-

Modulation of Cytokines: Pirlindole may regulate the balance between pro- and anti-inflammatory cytokines.[3]

-

Oxidative Stress Reduction: The compound has been noted to mitigate oxidative stress, a key component of inflammatory processes.[3]

-

Neuroprotection against Nitric Oxide (NO) Toxicity: Studies on cultured rat hippocampal and cortical cells have demonstrated that Pirlindole and its metabolite, dehydropirlindole, protect against NO-induced toxicity.[5] This is significant as NO is a key mediator in neuroinflammation. In these studies, Pirlindole significantly decreased intracellular peroxide production and lipoperoxidation.[5]

It is important to note that these studies have focused on the broader neuroprotective effects of Pirlindole, and there is a lack of specific research investigating its direct anti-inflammatory actions on microglial cells.

Section 2: Lactate - An Active Modulator of Microglial-Mediated Inflammation

Contrary to its historical perception as a mere metabolic byproduct, lactate is now recognized as a crucial signaling molecule within the central nervous system, actively modulating immune responses, particularly in microglia.[3] Lactate has demonstrated significant anti-inflammatory properties in various experimental settings.[3]

2.1 Quantitative Data on Lactate's Anti-inflammatory Effects in Microglia

The following table summarizes the quantitative effects of lactate on key inflammatory markers in microglia, as reported in preclinical studies.

| Inflammatory Marker | Cell Type | Stimulus | Lactate Concentration | Observed Effect | Reference |

| iNOS (protein) | BV2 microglia | Oxygen-Glucose Deprivation (OGD) | Not specified | Inhibition of OGD-induced increase | [2] |

| Phosphorylated NF-κB p65 (protein) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |

| Phosphorylated IκB-α (protein) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |

| IL-6 (mRNA) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |

| TNF-α (mRNA) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |

| IL-10 (mRNA) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |

| TGF-β (mRNA) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |

| Arginase-1 (protein) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |

| TNF-α | Microglia | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced increase | [6] |

| IL-1β | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |

| Phospho-NF-κB (p-NF-κB) | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |

| NLRP3 Inflammasome Complex | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |

2.2 Experimental Protocols for Assessing Lactate's Effects on Microglia

Detailed methodologies are crucial for the accurate assessment of lactate's anti-inflammatory properties. Below is a representative experimental protocol for an in vitro study.

Objective: To determine the effect of lactate on the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).

Cell Line: BV2 murine microglial cell line or primary microglia.

Experimental Groups:

-

Control (untreated cells)

-

LPS only (e.g., 0.2 µg/mL)

-

Lactate only (various concentrations)

-

LPS + Lactate (pre-treatment or co-treatment)

Protocol:

-

Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment:

-

For pre-treatment protocols, incubate cells with varying concentrations of sodium lactate for a specified time (e.g., 30 minutes) before adding LPS.

-

For co-treatment, add lactate and LPS to the cell culture medium simultaneously.

-

Incubate for a designated period (e.g., 24 hours) to allow for an inflammatory response.

-

-

Analysis of Inflammatory Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and synthesize cDNA. Perform qRT-PCR to measure the mRNA expression levels of inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) and anti-inflammatory markers (e.g., Il-10, Arg-1).

-

Western Blotting: Lyse the cells and determine protein concentrations. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκB-α, NLRP3, iNOS) and a loading control (e.g., β-actin).

-

ELISA: Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits.

-

Immunofluorescence: Fix cells and permeabilize them. Incubate with primary antibodies against markers of interest (e.g., Iba1 for microglia, iNOS for M1 polarization). Use fluorescently labeled secondary antibodies for visualization by microscopy.

-

2.3 Signaling Pathways Modulated by Lactate in Microglia

Lactate exerts its anti-inflammatory effects through the modulation of key inflammatory signaling pathways. One of the central pathways inhibited by lactate is the NF-κB pathway.

Caption: Lactate's inhibition of the NF-κB signaling pathway in microglia.

2.4 Experimental Workflow for Studying Lactate's Effects

The logical flow of an experiment designed to investigate the anti-inflammatory effects of lactate on microglia can be visualized as follows.

Caption: A typical experimental workflow for in vitro analysis.

For researchers and drug development professionals, this suggests two potential avenues of exploration:

-

Initiating novel research to characterize the direct effects of Pirlindole and its various salt forms, including lactate, on microglial activation and inflammatory signaling.

-

Further exploring the therapeutic potential of lactate and lactate-elevating strategies as a means to control neuroinflammation in various neurological disorders.

A deeper understanding of how these compounds individually and potentially synergistically modulate microglial function will be critical in developing new therapeutic strategies for neuroinflammatory diseases.

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirlindole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. What is Pirlindole used for? [synapse.patsnap.com]

- 5. Pre- and post-treatment with pirlindole and dehydropirlindole protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Pirlindole Lactate's Impact on Dopaminergic and Cholinergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant, primarily functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] While its main therapeutic action is attributed to the enhancement of serotonergic and noradrenergic neurotransmission through the inhibition of their metabolic breakdown, its effects on the dopaminergic and cholinergic systems are less clearly defined. This technical guide provides a comprehensive overview of the current understanding of pirlindole lactate's interaction with these two critical neurotransmitter systems. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and drug development efforts.

Core Mechanism of Action: MAO-A Inhibition

Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[2][3][4] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[2][4]

Quantitative Data: MAO-A Inhibition

The inhibitory potency of pirlindole against MAO-A has been quantified in several studies. The available data is summarized in the table below.

| Compound | Assay Type | Tissue Source | IC50 (µM) | Reference |

| (+/-)-Pirlindole | In vitro | Rat Brain | 0.24 | [5] |

| R-(-)-Pirlindole | In vitro | Rat Brain | 0.43 | [5] |

| S-(+)-Pirlindole | In vitro | Rat Brain | 0.18 | [5] |

| Pirlindole | In vitro | Rat Brain & Human Placenta | 0.005 - 0.3 | [4] |

| Compound | Administration Route | Animal Model | ID50 (mg/kg) | Reference |

| (+/-)-Pirlindole | i.p. | Rat | 24.4 | [5] |

| R-(-)-Pirlindole | i.p. | Rat | 37.8 | [5] |

| S-(+)-Pirlindole | i.p. | Rat | 18.7 | [5] |

Impact on the Dopaminergic System

The direct interaction of pirlindole with dopamine receptors is not well-established, with some reviews stating it has no effect on the dopaminergic system.[1] However, by inhibiting MAO-A, which also metabolizes dopamine, pirlindole can indirectly increase dopamine levels.[4] This indirect dopaminergic activity may contribute to its overall pharmacological profile.

Dopaminergic Signaling Pathway

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Pirlindole used for? [synapse.patsnap.com]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlindole Lactate: A Comprehensive Technical Review of Bioavailability and First-Pass Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant, exhibits a notable pharmacological profile as a reversible inhibitor of monoamine oxidase A (RIMA). However, its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, particularly its oral bioavailability and the extent of its first-pass metabolism. This technical guide provides an in-depth analysis of the existing scientific literature on the bioavailability and first-pass metabolism of Pirlindole. Quantitative data from preclinical studies are summarized, and a detailed overview of plausible experimental methodologies for assessing these pharmacokinetic parameters is presented. Furthermore, this document includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers and professionals in drug development.

Introduction

Pirlindole, also known by its trade name Pirazidol, is an antidepressant medication that has been in clinical use in several countries.[1] Its primary mechanism of action involves the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, leading to its antidepressant effects.

Despite its well-established pharmacological activity, the clinical application of Pirlindole is significantly influenced by its pharmacokinetic profile. A critical aspect of this profile is its oral bioavailability, which is reported to be relatively low. This is primarily attributed to a significant first-pass metabolism, a phenomenon where the drug is extensively metabolized in the liver and gut wall before it reaches systemic circulation. This technical guide aims to consolidate the available data on the bioavailability and first-pass metabolism of Pirlindole, present detailed experimental protocols for their determination, and provide visual representations of the underlying processes to support further research and development. While the lactate salt of Pirlindole is a common formulation, the available pharmacokinetic data largely pertains to the Pirlindole molecule itself, with limited specific information on the influence of the lactate salt on its absorption and metabolism.

Quantitative Pharmacokinetic Data

The oral bioavailability of Pirlindole is consistently reported to be in the range of 20-30% in preclinical animal models.[3][4] This low bioavailability is a direct consequence of an extensive first-pass effect.[4] The following tables summarize the key pharmacokinetic parameters of Pirlindole from available literature.

| Parameter | Value | Species | Reference |

| Absolute Bioavailability | 20-30% | Rat, Dog | [4] |

| Protein Binding | 95% | - | [3] |

| Elimination Half-life | Up to 8 days | - | [3] |

Table 1: General Pharmacokinetic Parameters of Pirlindole

| Parameter | Rat | Dog | Reference |

| Tmax (oral) | 2.5 - 6 hours | 0.8 - 2 hours | [4] |

| Elimination | Two phases: 7.5 h and 34-70 h | Three phases: 1.3 h, 10.8 h, and 185 h | [4] |

Table 2: Species-Specific Pharmacokinetic Parameters of Pirlindole

First-Pass Metabolism and Metabolic Pathways

Pirlindole undergoes extensive metabolism, primarily in the liver, which is the main reason for its low oral bioavailability.[5] The metabolic pathways of Pirlindole are not fully elucidated in humans; however, studies in rats have identified several metabolites. One of the identified metabolites in human urine is dehydropyrazidol.[6]

The metabolism of many antidepressant drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7][8][9] While the specific CYP isoenzymes responsible for Pirlindole metabolism have not been definitively identified in the reviewed literature, it is highly probable that CYP enzymes play a significant role. The general process of first-pass metabolism is depicted in the following diagram.

Caption: First-Pass Metabolism of Pirlindole.

The primary mechanism of action of Pirlindole is the reversible inhibition of MAO-A. This interaction prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synapse.

Caption: Pirlindole's Mechanism of Action.

Experimental Protocols

To provide a comprehensive understanding for researchers, this section outlines the detailed methodologies for key experiments used to determine the bioavailability and characterize the first-pass metabolism of a compound like Pirlindole.

Absolute Bioavailability Study in an Animal Model (e.g., Rat or Dog)

Objective: To determine the fraction of an orally administered dose of Pirlindole that reaches the systemic circulation unchanged.

Methodology:

-

Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats or Beagle dogs) with ethical approval.

-

Drug Formulation: Prepare two formulations of Pirlindole lactate: an intravenous (IV) solution and an oral suspension or solution.

-

Study Design: A crossover study design is preferred to minimize inter-individual variability.

-

Group 1: Administer this compound intravenously at a specific dose (e.g., 1 mg/kg).

-

Group 2: Administer this compound orally at a higher dose (e.g., 10 mg/kg) to ensure measurable plasma concentrations.

-

A washout period of at least five half-lives of the drug should be allowed between the two administrations.

-

-

Blood Sampling: Collect serial blood samples from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after each administration.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

-

Analytical Method: Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS), to quantify Pirlindole concentrations in plasma.

-

Pharmacokinetic Analysis:

-

Calculate the Area Under the plasma concentration-time Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and oral routes using non-compartmental analysis.

-

Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

-

Caption: Bioavailability Study Workflow.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic stability of Pirlindole and identify the potential involvement of CYP450 enzymes.

Methodology:

-

Enzyme Source: Obtain human or animal (rat, dog) liver microsomes from a commercial source or prepare them from liver tissue by differential centrifugation.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (at a concentration below the Michaelis-Menten constant, Km, if known, e.g., 1 µM)

-

NADPH-generating system (as a cofactor for CYP450 enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-incubate the microsomes and Pirlindole at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to remove the precipitated protein and collect the supernatant.

-

Analytical Method: Analyze the supernatant using HPLC-MS/MS to measure the disappearance of the parent drug (Pirlindole) over time.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Pirlindole remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k .

-

Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration) .

-

-

Reaction Phenotyping (Optional): To identify the specific CYP isoenzymes involved, perform incubations with a panel of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or use recombinant human CYP enzymes.

Conclusion

This compound, a reversible MAO-A inhibitor, demonstrates low oral bioavailability (20-30%) due to extensive first-pass metabolism, primarily in the liver. While the precise metabolic pathways and the specific human CYP450 isoenzymes involved require further elucidation, the available preclinical data consistently point to a significant hepatic extraction. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct further studies to precisely characterize the pharmacokinetics of Pirlindole and to investigate strategies to potentially enhance its oral bioavailability. A thorough understanding of these parameters is crucial for optimizing therapeutic regimens and for the development of novel formulations or delivery systems for this important antidepressant. Future research should focus on in vitro studies with human liver microsomes and recombinant CYP enzymes to definitively identify the metabolic pathways and the enzymes responsible for Pirlindole's first-pass effect in humans.

References

- 1. Pyrazidol, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 3. Pirlindole - Wikipedia [en.wikipedia.org]

- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development of conditions for Pyrazidol identification in the urine in the presence of its biotransformation products by thin layer chromatography and mass spectrometry | News of Pharmacy [nphj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Pirlindole Lactate Using LDH Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] This mechanism of action increases the levels of key neurotransmitters like serotonin and norepinephrine in the brain, contributing to its antidepressant effects.[2][4] Beyond its primary function, Pirlindole has shown potential neuroprotective and anti-inflammatory properties.[2][4] As part of the preclinical safety assessment of any new drug candidate, evaluating its potential cytotoxicity is crucial. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Pirlindole lactate using the Lactate Dehydrogenase (LDH) assay.

The LDH assay is a widely used colorimetric method to quantify cell death.[5][6] It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7][8] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[6][9]

Principle of the LDH Assay

The LDH cytotoxicity assay is based on a coupled enzymatic reaction.[8][9] Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.[5][8] Subsequently, diaphorase utilizes NADH to reduce a tetrazolium salt (INT) into a red formazan product.[8][9] The intensity of the red color, which can be measured spectrophotometrically at 490 nm, is directly proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[9]

Experimental Protocols

1. Cell Culture and Maintenance